

# Physicochemical properties of 1-Cyclohexylpiperazine dihydrochloride

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## Compound of Interest

Compound Name:	1-Cyclohexylpiperazine dihydrochloride
Cat. No.:	B1604190

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An In-depth Technical Guide to the Physicochemical Properties of **1-Cyclohexylpiperazine Dihydrochloride**

## Executive Summary

**1-Cyclohexylpiperazine dihydrochloride** is a salt form of a versatile heterocyclic amine, frequently utilized as a synthetic intermediate in the development of novel therapeutic agents. The conversion of the parent free base to its dihydrochloride salt is a strategic decision in pharmaceutical sciences, primarily to enhance aqueous solubility and improve handling characteristics. A comprehensive understanding of its physicochemical properties is therefore not merely academic but a cornerstone for predictable and successful application in drug discovery, formulation, and manufacturing. This guide provides a detailed examination of these properties, synthesizing theoretical principles with practical analytical methodologies to offer a robust resource for researchers and drug development professionals.

## Introduction: The Strategic Role of 1-Cyclohexylpiperazine and its Dihydrochloride Salt

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The introduction of a cyclohexyl group to the piperazine core, as in 1-

Cyclohexylpiperazine, significantly increases its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.

However, the free base form of 1-Cyclohexylpiperazine is a low-melting, potentially oily solid with limited water solubility, posing challenges for purification, handling, and formulation.[\[1\]](#)[\[2\]](#) The creation of the dihydrochloride salt addresses these issues. By protonating both basic nitrogen atoms of the piperazine ring, the molecule is transformed into a more stable, crystalline solid with markedly improved aqueous solubility—a critical attribute for many drug delivery routes.[\[3\]](#) This guide will dissect the key physicochemical parameters of this salt, providing both the data and the scientific rationale behind its determination.

## Molecular Identity and Structural Elucidation

A compound's identity is unequivocally defined by its structure and associated chemical identifiers.

### Chemical Structure

**1-Cyclohexylpiperazine dihydrochloride** consists of a piperazine ring monosubstituted with a cyclohexyl group. In the dihydrochloride form, both piperazine nitrogens are protonated, each associated with a chloride counter-ion. This ionic character is the primary determinant of its physical properties.

Caption: Structure of **1-Cyclohexylpiperazine Dihydrochloride**.

### Key Chemical Identifiers

Precise identification is crucial for regulatory submissions, procurement, and literature searches. While the dihydrochloride salt may not always have a unique CAS number in all databases, the parent compound's identifier is fundamental.

Identifier	Value	Reference
Parent Compound	1-Cyclohexylpiperazine	[4]
Parent CAS Number	17766-28-8	[1][2][5][6]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>2</sub>	Inferred
Molecular Weight	241.20 g/mol	Calculated
Canonical SMILES	C1CCC(CC1)N2CCNCC2.Cl.C I	[7] (modified for dihydrochloride)
InChI Key (Parent)	XPDSXKIDJNKIQY- UHFFFAOYSA-N	[4][6][7][8]

## Core Physicochemical Properties

The transformation from a free base to a dihydrochloride salt profoundly alters the compound's physical properties.

## Physical State, Appearance, and Melting Point

Unlike its parent free base, which is a low-melting solid with a melting point between 28-38 °C, **1-Cyclohexylpiperazine dihydrochloride** is a stable, white crystalline powder at ambient temperatures.[1][3] This is analogous to Piperazine Dihydrochloride, which is also a white crystalline solid.[3]

The melting point of the dihydrochloride salt is expected to be significantly higher than that of the free base. This is due to the strong electrostatic (ionic) forces between the protonated piperazinium cations and the chloride anions, which create a stable crystal lattice requiring substantial thermal energy to disrupt. While an exact experimental value is not readily available in the cited literature, melting points for similar small molecule dihydrochloride salts are often well above 200 °C, frequently with decomposition.

## Solubility Profile

Solubility is arguably the most critical property improved by salt formation. The ionic nature of the dihydrochloride salt governs its solubility, making it highly soluble in polar protic solvents.

Solvent	Predicted Solubility	Scientific Rationale
Water	Freely Soluble	The high polarity of water and its ability to form hydrogen bonds allows for effective solvation of the charged ammonium centers and chloride ions, overcoming the crystal lattice energy.[3]
Methanol	Soluble	As a polar protic solvent, methanol can also effectively solvate the ions, though perhaps slightly less effectively than water.[3]
Ethanol	Slightly Soluble	The increased non-polar character of the ethyl group in ethanol reduces its ability to solvate the highly polar salt compared to water or methanol.[3]
Aprotic Solvents (e.g., Acetone, DCM)	Sparingly Soluble to Insoluble	These solvents lack the ability to donate hydrogen bonds and have lower dielectric constants, making them poor solvents for ionic salts.
Non-polar Solvents (e.g., Hexane, Toluene)	Insoluble	The large difference in polarity makes dissolution energetically unfavorable.

## Acidity and Ionization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. As a diprotic base, 1-Cyclohexylpiperazine has two pKa values associated with the two nitrogen atoms.

- $pK_{a1}$ : This corresponds to the deprotonation of the N1-H (the nitrogen without the cyclohexyl group). Its value is predicted to be similar to the higher  $pK_a$  of piperazine (~9.8).
- $pK_{a2}$ : This corresponds to the deprotonation of the N4-H (the nitrogen with the cyclohexyl group). The electron-donating nature of the alkyl cyclohexyl group slightly increases the basicity of this nitrogen, making its conjugate acid slightly weaker. The predicted  $pK_a$  for the free base is approximately 9.25.<sup>[1][8]</sup> The second  $pK_a$  would be significantly lower, analogous to piperazine's second  $pK_a$  of ~5.6.

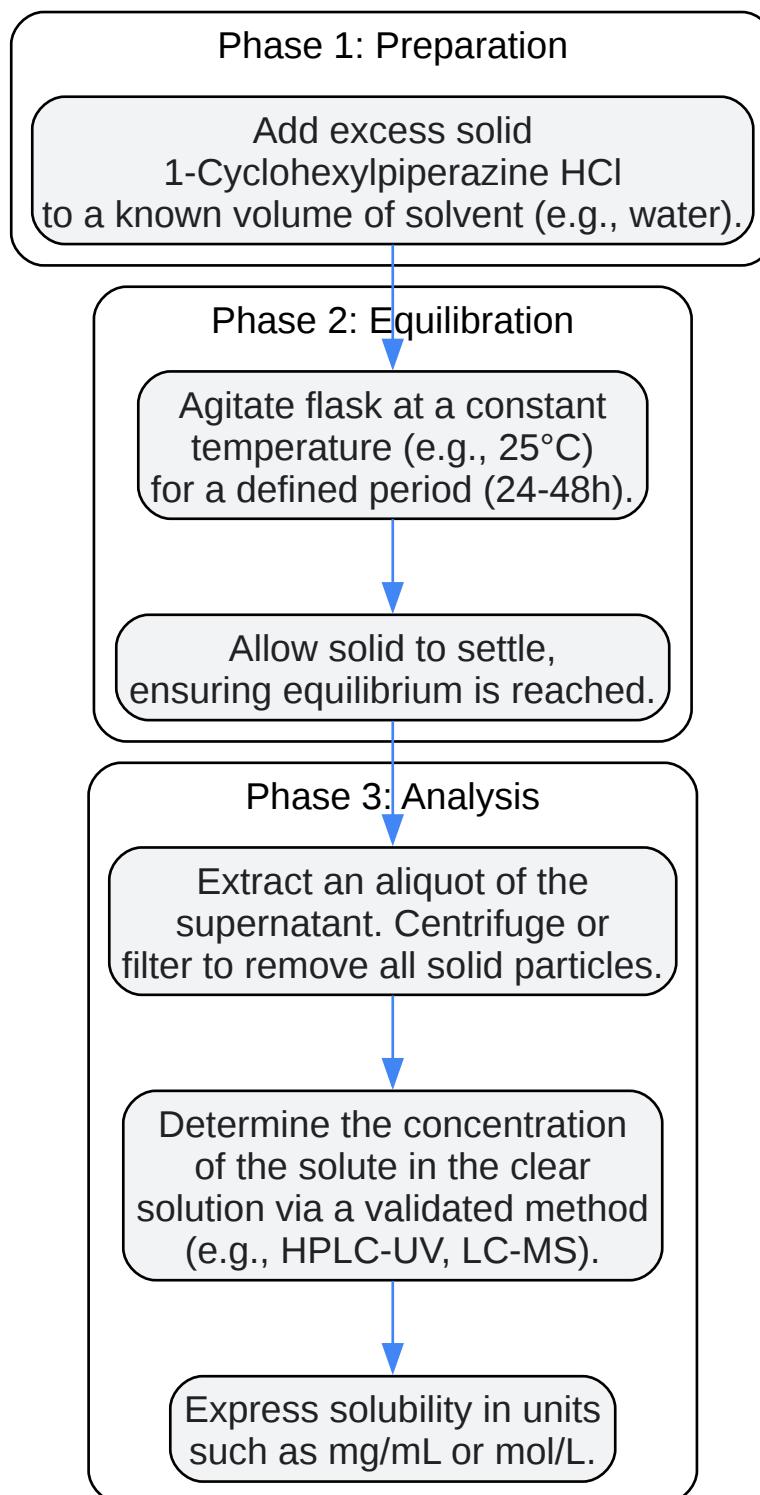
The practical implication is that in the physiological pH range (~1.5 to 8), the compound will exist predominantly in its fully protonated or monoprotonated state, ensuring its solubility in biological fluids.

## Standardized Analytical Methodologies

The trustworthiness of physicochemical data hinges on the use of validated, standardized protocols.

## Protocol: Solubility Determination via the Shake-Flask Method (OECD 105)

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. Its self-validating nature comes from ensuring that a saturated solution is in equilibrium with an excess of the solid phase.

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Caption: Standard workflow for shake-flask solubility determination.

## Protocol: pKa Determination via Potentiometric Titration

This technique provides highly accurate pKa values by measuring pH changes during the neutralization of the acidic species with a strong base.

- System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
- Sample Preparation: Accurately weigh a sample of **1-Cyclohexylpiperazine dihydrochloride** and dissolve it in a known volume of degassed, deionized water.
- Titration: Place the pH electrode in the sample solution and slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will appear as sharp inflections. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).

## Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the compound.

- Stability: **1-Cyclohexylpiperazine dihydrochloride** is a stable solid under normal conditions.[2][6]
- Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be protected from atmospheric moisture.
- Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2][9]
- Incompatibilities: Avoid contact with strong bases, which will deprotonate the salt to form the less stable and less soluble free base.

## Conclusion

The physicochemical properties of **1-Cyclohexylpiperazine dihydrochloride** are dominated by its ionic character, which imparts high thermal stability and excellent aqueous solubility. This stands in stark contrast to its parent free base, making the dihydrochloride salt the superior form for most applications in a research and development setting. The methodologies and data presented herein provide a comprehensive foundation for scientists, enabling informed decisions in experimental design, formulation development, and analytical characterization. This authoritative grounding is critical for ensuring the reproducibility and success of scientific endeavors involving this important chemical entity.

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